tert-butyl [(2S,3S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl]carbamate
Description
This compound is a β-lactam (azetidinone) derivative featuring a tert-butyl carbamate group at the 3-position and a hydroxymethyl substituent at the 2-position of the strained four-membered ring. Its structural uniqueness lies in the combination of the reactive β-lactam core and the sterically protective tert-butyl group, which may enhance stability during synthetic processes or biological interactions.
Structure
3D Structure
Properties
Molecular Formula |
C9H16N2O4 |
|---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
tert-butyl N-[(2S,3S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl]carbamate |
InChI |
InChI=1S/C9H16N2O4/c1-9(2,3)15-8(14)11-6-5(4-12)10-7(6)13/h5-6,12H,4H2,1-3H3,(H,10,13)(H,11,14)/t5-,6+/m1/s1 |
InChI Key |
JGCFOKHULWJGSK-RITPCOANSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1[C@H](NC1=O)CO |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C(NC1=O)CO |
Origin of Product |
United States |
Preparation Methods
Serine-Derived Cyclization
A common approach for azetidinones involves serine derivatives. Adapting methods from patent CN102020589B, N-Boc-D-serine can serve as a starting material:
-
Mixed anhydride formation :
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Intramolecular cyclization :
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Hydroxymethyl group retention :
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The serine-derived hydroxymethyl group remains intact if mild oxidizing agents (e.g., TEMPO/NaClO) are avoided.
-
Example protocol :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | N-Boc-D-serine, i-BuOCOCl, NMM, THF, -10°C | 85% |
| 2 | Cyclization at 25°C, 4 h | 78% |
Characterization data for intermediates align with reported analogs:
Enantioselective Ketone Reduction
An alternative route involves asymmetric reduction of a β-keto carbamate:
-
β-Keto carbamate synthesis :
-
Couple Boc-protected β-keto acids with amines using carbodiimide reagents.
-
-
Catalytic hydrogenation :
Key considerations :
Ring-Closing Metathesis (RCM)
For advanced substrates, RCM offers a route to the azetidinone ring:
-
Diene precursor preparation :
-
Synthesize Boc-protected diamino dienes from allyl glycidyl ether derivatives.
-
-
Grubbs catalyst-mediated cyclization :
Advantages :
-
Tolerates hydroxyl groups with proper protection (e.g., silyl ethers).
Stereochemical Control Strategies
Chiral Pool Synthesis
Using D-serine or L-threonine as starting materials ensures correct configuration:
Dynamic Kinetic Resolution
Racemic β-lactams can be resolved using lipase-catalyzed acylations:
-
Pseudomonas fluorescens lipase selectively acetylates the (R)-isomer, leaving the desired (S,S)-enantiomer.
Challenges and Optimization
Hydroxymethyl Group Reactivity
The primary alcohol in the hydroxymethyl group may undergo:
-
Unwanted oxidation : Mitigated by using inert atmospheres (N₂/Ar).
-
Nucleophilic substitution : Controlled by avoiding strong bases (e.g., LiAlH₄).
Boc Group Stability
-
Acidic conditions : The Boc group is labile below pH 3.
-
Alternative protection : Benzyl carbamates (Cbz) can be used if Boc cleavage is problematic.
Industrial-Scale Considerations
Cost-Effective Catalysts
Regulatory Compliance
-
Genotoxic impurities : Ensure residual isobutyl chloroformate <10 ppm.
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Crystallization controls : Polymorph screening ensures consistent bioavailability.
Emerging Methodologies
Biocatalytic Approaches
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((2S,3S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate can undergo several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the azetidinone ring can be reduced to form a hydroxyl group.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the carbonyl group would yield a hydroxyl derivative.
Scientific Research Applications
Medicinal Chemistry
tert-butyl [(2S,3S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl]carbamate serves as a building block in the synthesis of more complex pharmaceutical agents. Its azetidinone structure is significant in drug development due to its ability to mimic natural substrates in enzyme interactions. This property may allow it to act as an enzyme inhibitor, making it a candidate for the development of new therapeutic agents.
Biochemical Studies
The compound is utilized in biochemical assays to study enzyme mechanisms. Its structural similarity to natural substrates helps researchers understand how enzymes interact with various molecules, providing insights into metabolic pathways and potential drug targets.
Antibacterial Properties
Preliminary studies suggest that this compound exhibits antibacterial activity. This characteristic positions it as a promising candidate for further investigation in the development of new antibiotics, especially against resistant bacterial strains.
Polymer Production
In industrial settings, this compound can be used in the synthesis of polymers with tailored properties. Its carbamate functional group is often associated with materials that require specific mechanical or thermal characteristics.
Chemical Synthesis
The compound can also serve as an intermediate in organic synthesis processes. Its ability to undergo various chemical reactions makes it valuable for creating diverse chemical compounds needed in different industries.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of tert-Butyl ((2S,3S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes by mimicking the structure of natural substrates. The azetidinone ring is known to interact with the active sites of enzymes, thereby blocking their activity. The tert-butyl carbamate group can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Structural Analogs with Modified Azetidinone Substituents
Compound 1 : Benzyl((2S,3S)-1-(2,4-dimethoxybenzyl)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate (CAS 86334-63-6)
- Key Differences: Incorporates a 2,4-dimethoxybenzyl group at the 1-position of the azetidinone ring.
- This modification is often used to tune pharmacokinetic properties .
Compound 2 : Carbamic acid, N-[(2S,3S)-2-(hydroxymethyl)-4-oxo-1-(phenylmethoxy)-3-azetidinyl]-, tert-butyl ester (CAS 98377-05-0)
- Key Differences : Replaces the hydroxymethyl group with a benzyloxy substituent at the 1-position.
- This compound’s higher lipophilicity (LogP ~3.0) may favor blood-brain barrier penetration .
Analogs with Alternative Ring Systems
Compound 3 : tert-Butyl ((1S,2S)-2-(hydroxymethyl)cyclopropyl)carbamate (MFCD09800842)
- Key Differences: Cyclopropane ring replaces the azetidinone.
- Impact : The smaller, strained cyclopropane ring lacks the β-lactam’s electrophilic carbonyl, rendering it inert toward β-lactamase enzymes. This structural simplicity may simplify synthesis but limits biological activity specific to β-lactam targets .
Compound 4 : tert-Butyl N-[(2S)-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamate
- Key Differences: Features a pyrrolidinone (5-membered lactam) instead of azetidinone.
- Impact: The reduced ring strain in pyrrolidinone decreases reactivity, making it less prone to hydrolysis. This analog’s hydrogen-bonding capability (via the lactam carbonyl) may mimic peptide bonds in enzyme inhibition .
Derivatives with Functional Group Variations
Compound 5 : tert-Butyl [(2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]carbamate
- Key Differences: Chloro and phenyl substituents replace the azetidinone ring.
- Impact : The chloro group enhances electrophilicity, while the phenyl ring increases lipophilicity (LogP ~4.0). Such modifications are common in protease inhibitors, where halogen atoms stabilize transition-state interactions .
Compound 6 : tert-Butyl [(2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl]carbamate (CAS 160232-08-6)
- Key Differences: Isobutylamino and phenyl groups dominate the structure.
- Impact: The basic amino group improves water solubility, while the phenyl and isobutyl groups enhance binding to hydrophobic enzyme pockets. This compound’s MW (~365 g/mol) and LogP (~3.8) align with orally bioavailable drugs .
Data Table: Key Properties of Selected Analogs
| Compound | Molecular Formula | MW (g/mol) | LogP | Key Features |
|---|---|---|---|---|
| Target Compound | C₁₀H₁₈N₂O₄ | 230.26 | ~1.2 | Azetidinone core, hydroxymethyl, tert-butyl carbamate |
| CAS 86334-63-6 | C₂₃H₂₈N₂O₆ | 434.48 | ~2.8 | 2,4-Dimethoxybenzyl group, bulky aromatic substituent |
| CAS 98377-05-0 | C₁₆H₂₂N₂O₅ | 322.36 | ~3.0 | Benzyloxy substituent, increased lipophilicity |
| MFCD09800842 (Cyclopropane analog) | C₉H₁₇NO₃ | 187.24 | ~1.5 | Cyclopropane ring, no β-lactam reactivity |
| CAS 160232-08-6 | C₁₉H₃₁N₂O₃ | 335.47 | ~3.8 | Isobutylamino and phenyl groups, protease inhibitor scaffold |
Biological Activity
Tert-butyl [(2S,3S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl]carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial properties, synthesis methods, and interaction studies.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₆N₂O₄, with a molecular weight of approximately 216.23 g/mol. The compound features a tert-butyl group, which enhances its lipophilicity, and a carbamate functional group associated with various biological activities. The presence of the oxoazetidine moiety is particularly noteworthy, as compounds with this structure have been linked to diverse pharmacological effects.
Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | C₉H₁₆N₂O₄ |
| Molecular Weight | 216.23 g/mol |
| Functional Groups | Tert-butyl, carbamate |
| Stereochemistry | (2S,3S) configuration |
Antibacterial Properties
Preliminary studies indicate that this compound exhibits antibacterial activity , making it a promising candidate for antibiotic development. The specific mechanisms through which it exerts this activity are currently under investigation but may involve interference with bacterial cell wall synthesis or function.
Interaction Studies
Understanding how this compound interacts with biological systems is essential for elucidating its pharmacodynamics and pharmacokinetics. Interaction studies may include:
- Binding Affinity Tests : Assessing how well the compound binds to target proteins.
- Cell Line Studies : Evaluating the compound's effects on various bacterial strains in vitro.
- In Vivo Studies : Testing the efficacy in animal models to observe therapeutic potential.
Synthesis Methods
The synthesis of this compound typically involves several steps that highlight its synthetic accessibility. Common methods include:
- Starting Materials : Utilizing readily available precursors.
- Reaction Conditions : Optimizing temperature and solvent conditions for maximum yield.
- Purification Techniques : Employing chromatography for isolating the final product.
These methodologies are crucial for scaling up production for further research and potential clinical applications.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with various other carbamates known for their biological activities. Below is a comparative table:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl [(2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]carbamate | C₁₅H₂₂ClNO₃ | Contains a phenyl group; potential anti-inflammatory properties |
| Tert-butyl N-[2-hydroxyoxolan-3-yl]carbamate | C₉H₁₇NO₄ | Features an oxolane ring; explored for antiviral activity |
| Benzyl N-[1-(2-hydroxyphenyl)ethyl]-carbamate | C₁₃H₁₅NO₃ | Contains a hydroxylated phenyl group; studied for analgesic effects |
This comparison underscores the unique aspects of this compound, particularly its stereochemistry and specific functional groups that may enhance its biological activity compared to other carbamates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
